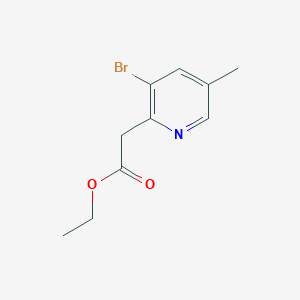
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, with an ethyl acetate group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate typically involves the following steps:
Bromination: The starting material, 5-methylpyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Esterification: The brominated product is then subjected to esterification with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is largely dependent on its chemical reactivity. The bromine atom at the 3-position makes it a versatile intermediate for various substitution reactions, while the ester group allows for further functionalization. The compound can interact with biological targets through covalent bonding or non-covalent interactions, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-(3-fluoro-5-methylpyridin-2-yl)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 2-(3-iodo-5-methylpyridin-2-yl)acetate: The presence of an iodine atom can enhance its reactivity in certain types of chemical reactions.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3 |
InChI Key |
GRJGKJXQNABXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















